5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C9H16N4O. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1-methylpyrazole-4-carboxamide with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide
- 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its diethyl substitution enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-11-12(3)8(7)10/h6H,4-5,10H2,1-3H3 |
InChI Key |
KXRUGOWHDVYSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N(N=C1)C)N |
Origin of Product |
United States |
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